molecular formula C15H13ClN2O5 B5760917 4-chloro-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide

4-chloro-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide

Cat. No. B5760917
M. Wt: 336.72 g/mol
InChI Key: IGSSFVMGIMSMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide, also known as CDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMB belongs to the class of nitrobenzamides and is commonly used as a research tool to study various biological processes.

Mechanism of Action

4-chloro-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide functions as an inhibitor of various enzymes and proteins by binding to their active sites. By inhibiting the activity of these enzymes and proteins, this compound can modulate various biological processes, including cell signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of protein kinase C, modulation of G protein-coupled receptor signaling, and inhibition of DNA synthesis. This compound has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-chloro-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has several advantages as a research tool, including its high potency and selectivity for its target enzymes and proteins. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of 4-chloro-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide in scientific research. One potential area of research is the development of more potent and selective this compound analogs for use in drug discovery. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, further studies are needed to better understand the mechanism of action of this compound and its effects on various biological processes.

Synthesis Methods

4-chloro-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide can be synthesized using various methods, including the reaction of 4-chloro-2-nitrobenzoic acid with 3,5-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product can be purified through recrystallization or column chromatography.

Scientific Research Applications

4-chloro-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been widely used in scientific research to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. This compound is commonly used as a research tool to investigate the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

4-chloro-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-11-6-10(7-12(8-11)23-2)17-15(19)13-4-3-9(16)5-14(13)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSSFVMGIMSMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.